REACTION_CXSMILES
|
[CH:1]1[S:5][CH:4]=[C:3]2[C:6](=[O:14])[C:7]3[C:8]([C:12](=[O:13])[C:2]=12)=[CH:9][S:10][CH:11]=3.S(=O)(=O)(O)O.[N-:20]=[N+]=[N-].[Na+]>C(Cl)Cl>[CH:1]1[S:5][CH:4]=[C:3]2[C:2]=1[C:12](=[O:13])[C:8]1=[CH:9][S:10][CH:11]=[C:7]1[C:6](=[O:14])[NH:20]2 |f:2.3|
|
Name
|
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
|
C1=C2C(=CS1)C(C=1C(=CSC1)C2=O)=O
|
Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
ice water
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
reaction mixture at 0° C. over a period of 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred at room temperature for 8 to 10 hours
|
Duration
|
9 (± 1) h
|
Type
|
CUSTOM
|
Details
|
the solid which precipitates after a short time
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
|
Type
|
WASH
|
Details
|
The crude product is washed with a large amount of water until it
|
Type
|
CUSTOM
|
Details
|
gives
|
Type
|
CUSTOM
|
Details
|
a neutral reaction
|
Type
|
CUSTOM
|
Details
|
is dried at 50° C. under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
C=1SC=C2NC(C=3C(C(C21)=O)=CSC3)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |